

5,5-Dimethyltetrahydrofuran-3-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

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CAS Number: 29848-46-2

Molecular Formula: C₆H₁₂O₂

Molecular Weight: 116.16 g/mol

This technical guide provides a comprehensive overview of **5,5-dimethyltetrahydrofuran-3-ol**, a substituted tetrahydrofuran derivative of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from general knowledge of tetrahydrofuran chemistry and data from structurally related analogs to present a predictive profile of its properties, synthesis, and potential applications.

Physicochemical and Spectral Data

While specific experimental data for **5,5-dimethyltetrahydrofuran-3-ol** is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of **5,5-Dimethyltetrahydrofuran-3-ol**

Property	Predicted Value/Information	Source/Basis for Prediction
Boiling Point	84 °C	Based on data for similar substituted tetrahydrofurans[1].
Density	~0.9 - 1.0 g/mL	General range for similar small organic molecules.
Solubility	Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water.	Based on the presence of a hydroxyl group and a hydrophobic dimethyltetrahydrofuran core.
SMILES	<chem>CC1(C)CC(O)CO1</chem>	Chemical structure.
InChI	InChI=1S/C6H12O2/c1-6(2)3-4(7)5-8-6/h4,7H,3,5H2,1-2H3	Chemical structure.

Table 2: Predicted Spectral Data for **5,5-Dimethyltetrahydrofuran-3-ol**

Spectroscopy	Predicted Key Features	Rationale
¹ H NMR	- Singlets for the two methyl groups (gem-dimethyl).- Multiplets for the methylene protons on the ring.- A multiplet for the proton on the carbon bearing the hydroxyl group.- A broad singlet for the hydroxyl proton (exchangeable with D ₂ O).	Based on the chemical structure and known chemical shifts for similar environments.
¹³ C NMR	- A quaternary carbon signal for the C5 position.- Signals for the two equivalent methyl carbons.- Signals for the methylene carbons of the ring.- A signal for the carbon bearing the hydroxyl group.	Based on the chemical structure and typical ¹³ C chemical shifts for tetrahydrofurans.
Infrared (IR)	- A broad absorption band in the region of 3200-3600 cm ⁻¹ (O-H stretch).- C-H stretching absorptions around 2850-3000 cm ⁻¹ .- A strong C-O stretching absorption around 1050-1150 cm ⁻¹ .	Characteristic vibrational frequencies for alcohols and ethers[2][3][4].
Mass Spectrometry (MS)	- A molecular ion peak (M ⁺) at m/z 116.- Fragmentation patterns corresponding to the loss of a methyl group (m/z 101), a hydroxyl group (m/z 99), and other characteristic fragments of the tetrahydrofuran ring.	Based on the molecular weight and common fragmentation pathways of alcohols and ethers.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **5,5-dimethyltetrahydrofuran-3-ol** is not readily available in the literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted tetrahydrofurans.

Proposed Synthesis: Intramolecular Cyclization

A common and effective method for synthesizing substituted tetrahydrofurans is through the intramolecular cyclization of a suitable diol.^[5] The following proposed protocol outlines a potential synthetic pathway.

Experimental Protocol: Proposed Synthesis of **5,5-Dimethyltetrahydrofuran-3-ol**

Objective: To synthesize **5,5-dimethyltetrahydrofuran-3-ol** via intramolecular cyclization of a diol precursor.

Materials:

- Starting material: A suitable precursor such as a 4,4-dimethyl-1,2,5-pentanetriol derivative.
- Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride).
- Anhydrous organic solvent (e.g., toluene, tetrahydrofuran).
- Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

- Precursor Synthesis: Synthesize the diol precursor. This may involve multiple steps, such as the dihydroxylation of an appropriate alkene.
- Cyclization:
 - Dissolve the diol precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Add a catalytic amount of an acid or a stoichiometric amount of a base to promote intramolecular cyclization.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - If an acid catalyst was used, neutralize with a weak base solution (e.g., saturated sodium bicarbonate). If a base was used, quench with a proton source (e.g., water or a mild acid).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Purification:
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:
 - Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.



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Caption: Proposed workflow for the synthesis of **5,5-dimethyltetrahydrofuran-3-ol**.

Potential Biological and Pharmacological Significance

The tetrahydrofuran ring is a prevalent structural motif in a wide array of biologically active natural products and synthetic compounds.^[5] While the specific biological activity of **5,5-dimethyltetrahydrofuran-3-ol** has not been reported, its structural features suggest potential areas for investigation.

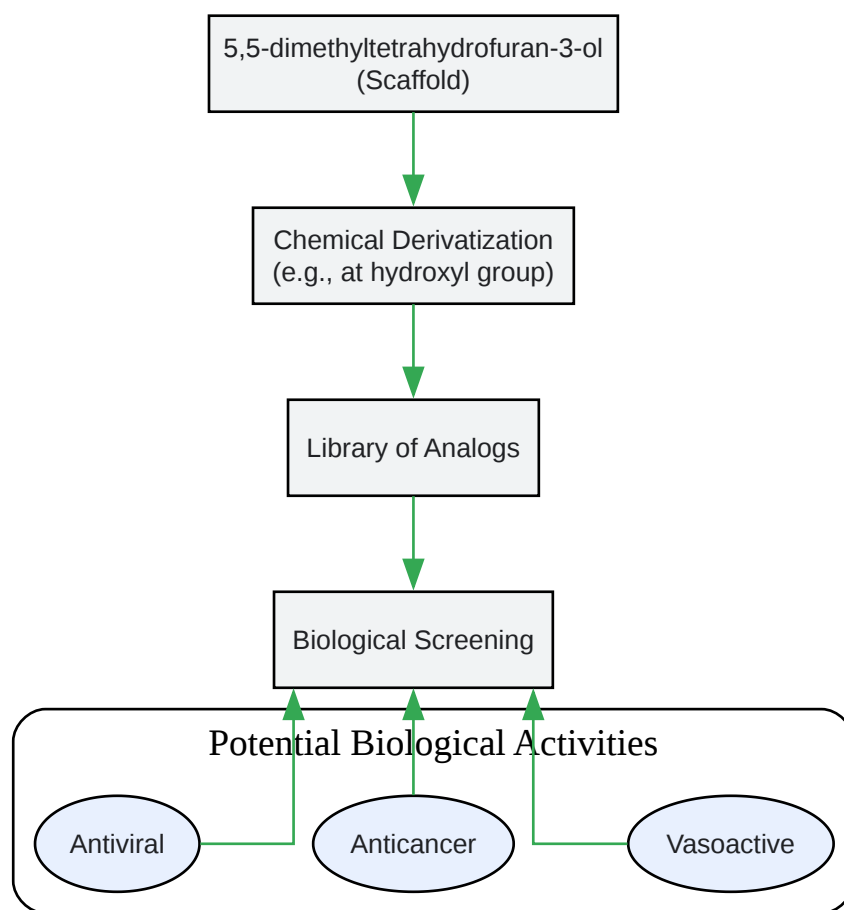
Potential as a Scaffold in Drug Discovery

Substituted tetrahydrofurans are key components in various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.^{[6][7][8]} The hydroxyl group on **5,5-dimethyltetrahydrofuran-3-ol** provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Analog to Bioactive Molecules

The tetrahydrofuran core is present in compounds with diverse biological activities:

- **Antiviral Activity:** Certain substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease.^{[7][8][9]}
- **Anticancer Activity:** The natural product FR901464, which contains a tetrahydropyran ring, exhibits potent antiproliferative activity. Synthetic analogs with a tetrahydrofuran core have also been evaluated for their anticancer properties.^{[1][6]}
- **Vasoactivity:** Some tetrahydrofuran-diol metabolites of eicosanoids have been shown to be potent vasodilators.^[10]



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Caption: Logical workflow for exploring the biological potential of **5,5-dimethyltetrahydrofuran-3-ol**.

Future Research Directions

Given the limited data available, **5,5-dimethyltetrahydrofuran-3-ol** represents an underexplored area of chemical space. Future research efforts could focus on:

- Development of a robust and scalable synthetic route.
- Full spectroscopic characterization and X-ray crystallographic analysis to confirm its structure.
- Screening for a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.

- Use as a building block in the synthesis of more complex molecules.

Conclusion

5,5-dimethyltetrahydrofuran-3-ol is a simple substituted tetrahydrofuran with potential for further investigation in the fields of synthetic and medicinal chemistry. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the well-established importance of the tetrahydrofuran scaffold. Further research is warranted to fully elucidate the properties and applications of this compound.

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